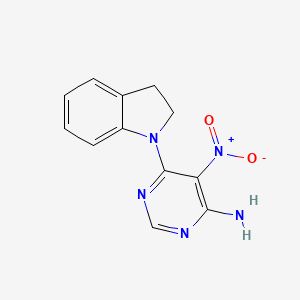

6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c13-11-10(17(18)19)12(15-7-14-11)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVKWQAXRKEGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=NC(=C3[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319632 | |

| Record name | 6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

450345-83-2 | |

| Record name | 6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine typically involves the construction of the indole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the indole ring can be synthesized via Fischer indole synthesis, while the pyrimidine ring can be constructed using Biginelli reaction conditions. The final coupling step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Effects

- Piperazinyl and oxadiazolyl substituents (e.g., ) introduce polar heterocycles, enhancing water solubility and hydrogen-bonding capacity, which may improve target engagement in hydrophilic environments.

Physicochemical and Pharmacokinetic Considerations

Biologische Aktivität

6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine is a heterocyclic compound characterized by the presence of both indole and pyrimidine moieties. This unique structural combination has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C11H10N4O2

- Molecular Weight : 230.23 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Indole Formation : Utilizing Fischer indole synthesis.

- Pyrimidine Construction : Employing Biginelli reaction conditions.

- Coupling Reaction : Nucleophilic substitution to form the final compound.

Anticancer Activity

Recent studies have indicated that compounds featuring indole and pyrimidine structures exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.8 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine production. The compound exhibited a reduction in pro-inflammatory cytokines.

| Cytokine | Concentration (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-alpha | 50 | 150 |

| IL-6 | 30 | 100 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The indole moiety can modulate receptor activity, impacting signaling pathways related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving the administration of the compound in a murine model demonstrated significant tumor regression in xenograft models of breast cancer.

- Case Study on Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, showing a marked reduction in bacterial load compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, nitration at the 5-position followed by substitution with 2,3-dihydroindole under reflux in anhydrous DMF or DMSO. Catalyst selection (e.g., Pd(PPh₃)₄) and temperature control (90–150°C) are critical for minimizing side products . Yield optimization may require adjusting stoichiometry of the dihydroindole moiety and monitoring nitro-group stability under basic conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves intramolecular interactions, such as N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5, 2.982 Å) and π–π stacking (3.708 Å centroid distance), critical for confirming regiochemistry .

- NMR : ¹H/¹³C NMR distinguishes nitro-group orientation and dihydroindole substitution patterns. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) validate spatial arrangements .

- HPLC-MS : Quantifies purity (>95%) and detects nitro-reduction byproducts using reverse-phase C18 columns with acetonitrile/TFA gradients .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer : Initial screening should include:

- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) to assess nitro-group-dependent activity, as seen in structurally related 5-nitropyrimidines .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, noting potential ROS generation from the nitro moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity and stability?

- Methodological Answer :

- Substituent Effects : Replacing the 5-nitro group with fluoro or methyl (e.g., as in 5-ethyl-4-methyl derivatives) reduces electrophilicity but may enhance metabolic stability . SAR studies on indole-substituted analogs show that electron-withdrawing groups improve antibacterial potency .

- Stability Studies : Accelerated degradation testing (40°C/75% RH) reveals nitro-group susceptibility to reduction. Stabilization strategies include co-crystallization with cyclodextrins or formulation in lipid nanoparticles .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetics?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with target proteins (e.g., bacterial dihydrofolate reductase) to model nitro-group interactions with catalytic residues .

- ADMET Prediction : SwissADME or pkCSM for estimating logP (2.1–2.5), blood-brain barrier penetration (low), and CYP450 inhibition risks .

Q. How can crystallographic polymorphism affect experimental reproducibility?

- Methodological Answer : Polymorphs (e.g., P1 vs. P2₁/c space groups) alter solubility and bioavailability. Techniques:

- PXRD : Differentiate polymorphs via peak shifts (e.g., 2θ = 12–15° for Form I vs. Form II) .

- Thermal Analysis : DSC endotherms identify melting-point variations (>10°C between forms) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.